molecular formula C8H9NO B3054873 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde CAS No. 6225-59-8

2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde

Cat. No. B3054873
CAS RN: 6225-59-8
M. Wt: 135.16 g/mol
InChI Key: XDRGCZAFSAFSLR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.17 . The compound is also known by its IUPAC name, 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde is 1S/C8H9NO/c10-6-8-4-3-7-2-1-5-9(7)8/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde and its derivatives play a significant role in chemical synthesis. A notable application includes its use in the synthesis of sexual pheromones like Danaidal (Röder, Wiedenfeld, & Bourauel, 1986). Additionally, compounds such as 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone, derived from 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde, have been synthesized and studied for their structural properties, showing significant hydrogen bonding characteristics (Dey, Dey, Mallik, & Dahlenburg, 2003).

Biological and Medicinal Applications

In the field of medicinal chemistry, derivatives of 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde have been explored for their antimicrobial properties. For instance, N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, synthesized from this compound, have demonstrated moderate activity against certain Gram-positive bacteria (Barsoum & Nawar, 2003).

Applications in Organic Electronics

This compound has also been involved in the preparation of optoelectronic materials. The high synthetic potential of its carbonyl group combined with the biological importance of pyrroles ensures ongoing interest in this class of compounds for applications in organic electronics (Schmidt et al., 2012).

Coordination Chemistry and Magnetic Behavior

In coordination chemistry, related compounds like 1-methyl-1H-pyrrole-2-carbaldehyde oxime have been used to synthesize high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthesis of Advanced Materials

The title compound has been involved in the synthesis of advanced materials such as α,β-unsaturated aldehydes and pyrrole-based hydrazone, highlighting its utility in creating diverse molecular architectures for various applications, including pharmaceuticals (Kowalska et al., 2022).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde can be found online . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

While specific future directions for research on 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde were not found in the search results, the compound’s potential applications in various fields such as pharmaceuticals and material science could be explored further .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolizine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-8-4-3-7-2-1-5-9(7)8/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRGCZAFSAFSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(N2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423827
Record name 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde

CAS RN

6225-59-8
Record name 2,3-Dihydro-1H-pyrrolizine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6225-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-pyrrolizine-5-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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